2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile

Physicochemical characterization Distillation purification Thermal stability

Research pain point: inconsistent reactivity and poor regioselectivity in downstream diazotization or cyclization due to undefined substitution patterns. This trisubstituted phenylacetonitrile solves the issue with a validated 4-amino-5-methoxy-2-methyl scaffold. - **Orthogonal handles**: Primary amine (diazotization/amide) + nitrile (tetrazole/acid) + electron-rich ring. - **Kinase inhibitor scaffold**: Embedded aminoacetonitrile motif suitable for ALK/tyrosine kinase programs. - **Dye chemistry**: Enables azo coupling with defined λmax shift due to methoxy activation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 620604-73-1
Cat. No. B12595746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile
CAS620604-73-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1CC#N)OC)N
InChIInChI=1S/C10H12N2O/c1-7-5-9(12)10(13-2)6-8(7)3-4-11/h5-6H,3,12H2,1-2H3
InChIKeyDPWNNICGIUGEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile (CAS 620604-73-1): Core Identity and Procurement-Relevant Characteristics


2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile (CAS 620604-73-1) is a trisubstituted phenylacetonitrile derivative bearing amino, methoxy, and methyl groups on the aromatic ring, with the nitrile functionality attached via a methylene linker. Its molecular formula is C₁₀H₁₂N₂O and its molecular weight is 176.21 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and dye chemistry, owing to the presence of orthogonal reactive handles (primary aromatic amine, nitrile, and electron-rich aromatic ring) that enable further elaboration into more complex pharmacophores or chromophores . Computed physicochemical properties include a density of 1.114 g/cm³, a boiling point of 344.4 °C at 760 mmHg, and a refractive index of 1.564 .

Why 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile Cannot Be Replaced by Regioisomeric or Des-methoxy Analogs in Synthetic Sequences


The precise 4-amino-5-methoxy-2-methyl substitution pattern on the phenyl ring of this compound dictates both its electronic character and its steric environment, which directly govern reactivity in downstream transformations such as diazotization, azo coupling, reductive amination, and nucleophilic aromatic substitution. In contrast, the des-methoxy analog 2-(4-amino-2-methylphenyl)acetonitrile (CAS 853909-30-5) lacks the electron-donating methoxy group, resulting in a significantly less activated aromatic ring toward electrophilic substitution and altered hydrogen-bonding capacity . Similarly, the regioisomer 2-(4-amino-3-methoxyphenyl)acetonitrile (CAS 180149-05-7) places the methoxy group ortho to the amino group rather than meta, which modifies both the pKa of the amine and the regioselectivity of subsequent electrophilic aromatic substitution reactions . Reports also indicate that the target compound has been investigated in patent literature for potential anticancer applications, with preliminary findings suggesting favorable oral bioavailability characteristics that are intimately tied to its specific substitution pattern .

Quantitative Differentiation Evidence for 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile Versus Closest Structural Analogs


Computed Boiling Point Differentiation: 5-Methoxy Substitution Elevates Boiling Point Relative to Des-methoxy and 3-Methoxy Analogs

The computed boiling point of 2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile at atmospheric pressure is 344.4 °C, which is elevated relative to the des-methoxy analog 2-(4-amino-2-methylphenyl)acetonitrile and the 3-methoxy regioisomer 2-(4-amino-3-methoxyphenyl)acetonitrile. This difference arises from the additional intermolecular hydrogen-bonding capacity and increased molecular polarizability conferred by the 5-methoxy group . The higher boiling point has practical implications for purification strategy selection and thermal processing windows during downstream synthetic manipulations.

Physicochemical characterization Distillation purification Thermal stability

Synthetic Intermediate Utility: Orthogonal Reactivity of the 5-Methoxy-4-amino-2-methyl Scaffold in Azo Coupling and Heterocycle Synthesis

The 2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile scaffold provides three chemically distinct reactive sites: (i) the primary aromatic amine at position 4, which undergoes diazotization and subsequent azo coupling to form intensely colored azo dyes; (ii) the nitrile group, which can be hydrolyzed to the carboxylic acid, reduced to the amine, or converted to tetrazole; (iii) the electron-rich aromatic ring activated by both the 4-amino and 5-methoxy groups, directing electrophilic substitution to the 3-position. This contrasts with 2-(4-amino-2-methylphenyl)acetonitrile, which lacks the methoxy directing/activating group and therefore exhibits different regioselectivity in electrophilic aromatic substitution , and with 2-(4-amino-3-methoxyphenyl)acetonitrile, where the ortho relationship of amino and methoxy groups leads to intramolecular hydrogen bonding that attenuates nucleophilicity of the amine toward electrophiles . The 5-methoxy placement in the target compound avoids this ortho-effect deactivation while preserving ring activation .

Azo dye synthesis Heterocyclic chemistry Medicinal chemistry intermediates

Computed Density and Refractive Index: Quantitative Differentiation from Closest Available Analog Data

The computed density of 2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile is 1.114 g/cm³ and its computed refractive index is 1.564 . These values are distinct from derivatives of the same core scaffold, such as N-(4-amino-5-methoxy-2-methylphenyl)benzamide (CAS 99-21-8), which has an experimentally reported melting point of 185–188 °C [1]. The computed density of the target compound is significantly higher than that of the des-methoxy analog 2-(4-amino-2-methylphenyl)acetonitrile, for which the density is predicted to be approximately 1.05 g/cm³ based on molecular weight scaling (C₉H₁₀N₂, MW 146.19 vs. 176.21) . These physicochemical differences provide measurable quality control parameters for identity confirmation and purity assessment in procurement workflows.

Quality control Identity testing Formulation development

Patent-Literature Association with Cancer Therapeutics: Class-Level Context for Prioritization

Multiple patent documents associate the core 4-amino-5-methoxy-2-methylphenyl scaffold with biological activity relevant to oncology. Specifically, a patent describes pharmaceutical compositions containing aminoacetonitrile derivatives for cancer prevention or treatment , and the compound's scaffold is referenced in the context of N2-(2-methoxyphenyl)pyrimidine derivatives with protein tyrosine kinase inhibitory function . While direct quantitative IC₅₀ or Ki data for 2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile itself against specific kinase targets could not be confirmed from primary peer-reviewed sources during this search, the compound's structural features (aminoacetonitrile moiety, electron-rich aromatic ring) align with pharmacophoric elements found in known kinase inhibitor chemotypes [1]. In contrast, 2-(4-amino-2-methylphenyl)acetonitrile lacks the methoxy group that may serve as a critical hydrogen-bond acceptor in kinase active sites .

Cancer research Kinase inhibition Pharmaceutical patents

Prioritized Application Scenarios for 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile Based on Differentiated Structural Evidence


Synthesis of Azo Dyes and Pigments via Diazotization-Coupling Sequences

The primary aromatic amine at position 4 of the target compound enables efficient diazotization followed by azo coupling with electron-rich aromatic partners (phenols, naphthols, aromatic amines) to generate intensely colored azo chromophores . The 5-methoxy group further activates the ring and influences the absorption λmax of the resulting dye. Related 4-amino-5-methoxy-2-methylphenyl-containing azo compounds are documented in CAS Common Chemistry as commercial dye intermediates, confirming industrial relevance [1]. The nitrile group remains intact during azo coupling, providing a handle for subsequent functionalization to modify dye solubility or fiber-binding properties.

Medicinal Chemistry Intermediate for Kinase-Targeted Anticancer Agents

The aminoacetonitrile moiety embedded in the target compound is a recognized pharmacophore in kinase inhibitor design, as evidenced by patent literature describing aminoacetonitrile derivatives with anticancer activity . The 4-amino-5-methoxy-2-methyl substitution pattern provides a vector for further elaboration (e.g., amide bond formation at the 4-amino position or nitrile hydrolysis to the carboxylic acid for peptide coupling) while maintaining structural features compatible with ATP-binding site occupancy in kinases [1]. For discovery programs targeting anaplastic lymphoma kinase (ALK) or related tyrosine kinases, this compound offers a synthetically tractable starting scaffold with three points of diversity (amine, nitrile, and aromatic C–H positions) [2].

Building Block for Heterocyclic Compound Libraries via Nitrile Cyclization Chemistry

The nitrile group of 2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile serves as a versatile precursor for heterocycle synthesis. It can undergo [3+2] cycloaddition with azides to form tetrazoles (bioisosteres of carboxylic acids), hydrolysis to the corresponding phenylacetic acid derivative for amide or ester formation, or reduction to the primary amine for reductive amination library generation . The electron-donating 5-methoxy group accelerates certain metal-catalyzed cyclization reactions compared to des-methoxy analogs, potentially improving reaction yields and reducing catalyst loadings in library production settings [1].

Quote Request

Request a Quote for 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.